(2S)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]-2-acetamidopropanoic acid
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Overview
Description
(2S)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]-2-acetamidopropanoic acid is a complex organic compound with a unique structure that includes a chlorosulfonyl group, a methoxy group, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]-2-acetamidopropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate:
Introduction of the Chlorosulfonyl Group: The next step involves the chlorosulfonation of the methoxyphenyl intermediate, typically using chlorosulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]-2-acetamidopropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or ethanol (C2H5OH) can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of sulfonyl derivatives.
Substitution: Formation of amine or ether derivatives.
Scientific Research Applications
(2S)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]-2-acetamidopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]-2-acetamidopropanoic acid involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and acetamido groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-[3-(chlorosulfonyl)-4-hydroxyphenyl]-2-acetamidopropanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(2S)-3-[3-(sulfonyl)-4-methoxyphenyl]-2-acetamidopropanoic acid: Similar structure but with a sulfonyl group instead of a chlorosulfonyl group.
Uniqueness
(2S)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]-2-acetamidopropanoic acid is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and potential biological activity
Properties
Molecular Formula |
C12H14ClNO6S |
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Molecular Weight |
335.76 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(3-chlorosulfonyl-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H14ClNO6S/c1-7(15)14-9(12(16)17)5-8-3-4-10(20-2)11(6-8)21(13,18)19/h3-4,6,9H,5H2,1-2H3,(H,14,15)(H,16,17)/t9-/m0/s1 |
InChI Key |
CDZOJBHUWPRRSQ-VIFPVBQESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)Cl)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)OC)S(=O)(=O)Cl)C(=O)O |
Origin of Product |
United States |
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